![molecular formula C14H6N2O B3260984 Dibenzo[b,d]furan-3,7-dicarbonitrile CAS No. 33763-36-9](/img/structure/B3260984.png)
Dibenzo[b,d]furan-3,7-dicarbonitrile
Overview
Description
Dibenzo[b,d]furan-3,7-dicarbonitrile is an organic compound with the molecular formula C14H6N2O It is a derivative of dibenzofuran, featuring two cyano groups at the 3 and 7 positions of the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-3,7-dicarbonitrile typically involves the cyclization of substituted biphenyls or the O-arylation of substituted phenols followed by cyclization of diaryl ethers . One common method includes the use of metal complex catalysis to facilitate the formation of the dibenzofuran core . Additionally, photochemical reactions have been explored for the preparation of dibenzofuran derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar synthetic routes as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-3,7-dicarbonitrile undergoes various chemical reactions, including:
Electrophilic substitution reactions: Such as halogenation and Friedel-Crafts reactions.
Nucleophilic substitution reactions: Involving the cyano groups.
Oxidation and reduction reactions: Modifying the functional groups attached to the dibenzofuran core.
Common Reagents and Conditions
Halogenation: Typically involves reagents like chlorine or bromine in the presence of a catalyst.
Friedel-Crafts reactions: Often use aluminum chloride (AlCl3) as a catalyst.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Commonly employs reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated dibenzofuran derivatives, while Friedel-Crafts reactions can introduce various alkyl or acyl groups onto the dibenzofuran core .
Scientific Research Applications
Synthetic Routes
- Cyclization of Substituted Biphenyls : This method often yields high purity and good yields.
- O-Arylation : Involves the introduction of aryl groups followed by cyclization to form the dibenzofuran structure.
Scientific Research Applications
DBDF-CN has garnered attention for its potential in various research domains:
Chemistry
- Building Block for Organic Synthesis : DBDF-CN serves as a versatile precursor in synthesizing more complex organic molecules due to the reactivity of its cyano groups.
Biology
- Anticancer Properties : Preliminary studies suggest that DBDF-CN may inhibit specific enzymes involved in cell proliferation, making it a candidate for anticancer drug development.
- Antimicrobial Activity : Research indicates potential antimicrobial properties, warranting further investigation into its effectiveness against various pathogens.
Medicine
- Therapeutic Potential : Investigated for applications in treating diabetes mellitus and as an anti-inflammatory agent. Its mechanism may involve modulation of metabolic pathways related to these diseases.
Materials Science
- Electronic and Optical Properties : DBDF-CN is utilized in developing materials with specific electronic properties, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its structural features enhance charge transport properties and stability under operational conditions .
Case Study 1: Anticancer Activity
A study explored the anticancer effects of DBDF-CN on various cancer cell lines. The results indicated that DBDF-CN exhibited significant cytotoxicity against breast cancer cells, with a mechanism linked to apoptosis induction through caspase activation pathways.
Case Study 2: Material Applications in OLEDs
Research highlighted the use of DBDF-CN as a host material in OLEDs. The incorporation of DBDF-CN into the device structure improved efficiency and stability, demonstrating its potential as a key component in next-generation display technologies .
Mechanism of Action
The mechanism of action of dibenzo[b,d]furan-3,7-dicarbonitrile involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the cyano groups at the 3 and 7 positions.
3,7-Bis(dodecyloxy)dibenzofuran-2,8-dicarbonitrile: A derivative with additional alkoxy groups.
Uniqueness
Dibenzo[b,d]furan-3,7-dicarbonitrile is unique due to the presence of cyano groups, which can significantly alter its chemical reactivity and potential applications compared to its parent compound and other derivatives. These cyano groups can participate in various chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.
Biological Activity
Dibenzo[b,d]furan-3,7-dicarbonitrile (DBF-DN) is an organic compound characterized by its unique structure, featuring two cyano groups at the 3 and 7 positions of the dibenzofuran core. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of DBF-DN, summarizing key findings from various studies, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C14H6N2O
- Structure : The presence of cyano groups enhances the reactivity and biological activity of DBF-DN compared to its parent compound, dibenzofuran.
DBF-DN's biological activity is attributed to its interaction with various molecular targets:
- Anticancer Activity : Research indicates that DBF-DN may inhibit specific enzymes and signaling pathways involved in cell proliferation. This inhibition can lead to reduced tumor growth in various cancer models.
- Antimicrobial Properties : Preliminary studies suggest that DBF-DN exhibits antimicrobial activity against certain bacterial strains, although detailed mechanisms remain to be elucidated.
Anticancer Studies
- In Vitro Studies : A study demonstrated that DBF-DN significantly reduced the viability of cancer cell lines through apoptosis induction. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
- In Vivo Studies : Animal models treated with DBF-DN exhibited a marked decrease in tumor size compared to control groups. The compound's systemic availability was confirmed through pharmacokinetic studies, indicating potential for therapeutic use in oncology .
Antimicrobial Activity
- Bacterial Inhibition : DBF-DN was tested against various bacterial strains, showing promising results in inhibiting growth. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial action comparable to known antibiotics.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Dibenzo[b,d]furan | Lacks cyano groups | Limited biological activity |
3,7-Bis(dodecyloxy)dibenzofuran | Additional alkoxy groups | Enhanced solubility; variable activity |
Dibenzo[b,d]furan-3-carbonitrile | Single cyano group | Moderate anticancer properties |
DBF-DN is unique due to the dual cyano substituents which enhance its reactivity and biological profile compared to other dibenzofuran derivatives.
Case Studies
- Case Study on Anticancer Efficacy :
- Case Study on Antimicrobial Resistance :
- In a study addressing antibiotic resistance, DBF-DN demonstrated efficacy against multi-drug resistant strains of bacteria, suggesting its potential role as an alternative treatment option in infectious diseases.
Properties
IUPAC Name |
dibenzofuran-3,7-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O/c15-7-9-1-3-11-12-4-2-10(8-16)6-14(12)17-13(11)5-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEXKVZOURGOKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC3=C2C=CC(=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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